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Compound of Interest

Compound Name: 2-Chloro-6-ethynylpyridine

Cat. No.: B1418711 Get Quote

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6-ethynylpyridine

This guide provides a comprehensive analysis of the key spectral data for 2-Chloro-6-
ethynylpyridine (C₇H₄ClN), a heterocyclic aromatic compound of interest in synthetic

chemistry. As a critical building block, understanding its structural and electronic properties

through spectroscopic techniques is paramount for researchers in drug development and

materials science. This document moves beyond a simple data repository, offering insights into

the causal relationships between the molecular structure and its spectral output, grounded in

fundamental principles and supported by authoritative references.

Molecular Structure and Key Properties
2-Chloro-6-ethynylpyridine is a disubstituted pyridine ring. The strategic placement of an

electron-withdrawing chloro group and a π-rich ethynyl group creates a unique electronic

environment that is clearly reflected in its spectral data.

Property Value Source

Molecular Formula C₇H₄ClN --INVALID-LINK--[1]

Molecular Weight 137.56 g/mol --INVALID-LINK--[1]

Monoisotopic Mass 137.0032268 Da --INVALID-LINK--[1]

CAS Number 914950-09-7 --INVALID-LINK--[2]
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To facilitate the discussion of NMR data, the following numbering scheme is used:

Caption: Structure and numbering of 2-Chloro-6-ethynylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The analysis of 2-Chloro-6-ethynylpyridine in a standard deuterated

solvent like CDCl₃ is detailed below.

¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show four distinct signals: three in the aromatic

region corresponding to the pyridine ring protons and one for the acetylenic proton. The

electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly

deshields the ring protons, shifting them downfield relative to benzene (7.36 ppm).[3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Proton
Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H4 7.70 - 7.80 Triplet (t)
J(H4,H3) ≈ 7.8,

J(H4,H5) ≈ 7.8

Located between

two CH groups,

exhibiting triplet

splitting. It is the

most central

proton of the

pyridine ring

system.

H5 7.55 - 7.65
Doublet of

doublets (dd)

J(H5,H4) ≈ 7.8,

J(H5,H3) ≈ 1.0

Coupled to H4

(ortho) and H3

(meta). The

ethynyl group

has a weaker

deshielding

effect compared

to the chloro

group.

H3 7.40 - 7.50
Doublet of

doublets (dd)

J(H3,H4) ≈ 7.8,

J(H3,H5) ≈ 1.0

Coupled to H4

(ortho) and H5

(meta).

Positioned

adjacent to the

strongly electron-

withdrawing

chloro group,

leading to a

downfield shift.

H7 3.20 - 3.30 Singlet (s) N/A The acetylenic

proton resides in

the shielding

cone of the triple

bond's cylindrical
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π-electron cloud,

causing an

upfield shift

compared to

aromatic or

vinylic protons.[4]

Rationale behind Predictions: The chemical shifts for substituted pyridines are well-

documented. For 2-chloropyridine, the proton shifts are observed downfield due to the

inductive effect of chlorine and the nitrogen heteroatom.[5] The ethynyl group introduces

anisotropy that influences adjacent protons. The predicted values are synthesized from data for

2-chloropyridine, 2-ethynylpyridine, and general substituent effects in aromatic systems.[6][7]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display seven signals, corresponding to the

seven carbon atoms in the molecule. The carbons directly attached to electronegative atoms

(N, Cl) will be the most deshielded.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Carbon Predicted δ (ppm) Rationale

C2 151-153

Attached to both nitrogen and

chlorine, resulting in strong

deshielding. Carbon atoms in

similar environments in 2-

chloropyridine appear in this

region.[8]

C6 145-147

Attached to nitrogen and the

sp-hybridized C7. The

deshielding effect is significant

due to the adjacent

heteroatom.

C4 139-141

The C4 carbon in the pyridine

ring typically resonates in this

downfield region, influenced by

the overall aromatic system.

C3 125-127

Shielded relative to C4 and

less affected by the remote

ethynyl group.

C5 121-123

Shielded relative to C3 due to

the weaker inductive effect of

the ethynyl group compared to

the chloro group.

C7 (C≡C-H) 81-83

The terminal alkyne carbon

(sp-hybridized) appears in this

characteristic upfield region.[9]

C8 (C≡C-H) 78-80

The internal alkyne carbon (sp-

hybridized) is typically found

slightly upfield from the

terminal one.[9]

Causality Insight: The chemical shifts in ¹³C NMR are highly sensitive to the local electronic

environment. The sp² carbons of the pyridine ring are found between 120-155 ppm, while the
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sp carbons of the alkyne are distinctively upfield (70-90 ppm), making them easy to identify.[9]

The substituent effects of chlorine and the alkyne group are additive, allowing for a reliable

prediction of the chemical shift for each carbon atom.[10]

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying key functional groups based on their

vibrational frequencies. The spectrum of 2-Chloro-6-ethynylpyridine is expected to be

dominated by absorptions from the terminal alkyne and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands
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Frequency (cm⁻¹) Intensity Vibrational Mode
Rationale and
Authoritative
Grounding

~3300 Strong, Sharp ≡C-H Stretch

This is a highly

characteristic and

diagnostic band for

terminal alkynes. Its

sharpness and

intensity make it a

reliable indicator.[11]

[12]

2100-2260 Medium to Weak C≡C Stretch

The carbon-carbon

triple bond stretch

appears in a relatively

uncongested region of

the spectrum. Its

intensity is weaker for

conjugated alkynes.[4]

[12]

~3050-3100 Medium to Weak Aromatic C-H Stretch

These absorptions

appear just above

3000 cm⁻¹, typical for

sp² C-H bonds.[13]

1550-1600 Medium to Strong
Aromatic C=C and

C=N Ring Stretch

Multiple bands are

expected in this region

due to the complex

vibrations of the

pyridine ring.

1400-1500 Medium to Strong
Aromatic Ring

Skeletal Vibrations

Further characteristic

absorptions for the

pyridine ring structure.

750-850 Strong C-Cl Stretch The carbon-chlorine

bond vibration

typically appears in
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this region of the

fingerprint domain.

610-700 Strong, Broad ≡C-H Bend

The out-of-plane

bending vibration for

the terminal alkyne C-

H is another key

diagnostic feature.[12]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues through

fragmentation patterns.

Expected Features (Electron Ionization - EI):

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 137. Due to the

natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be

observed at m/z 139 with approximately one-third the intensity of the m/z 137 peak.[14] This

isotopic signature is a definitive indicator of the presence of one chlorine atom.

Key Fragmentation Pathways: Fragmentation under EI conditions involves the cleavage of

the weakest bonds to form stable ions.[15]

Loss of Cl: Fragmentation of the C-Cl bond would yield a fragment at m/z 102.[16]

Loss of Acetylene (C₂H₂): Cleavage of the bond between the ring and the ethynyl group

could result in the loss of acetylene, leading to a fragment at m/z 111.

Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of

hydrogen cyanide, which would lead to a fragment at m/z 110 from the molecular ion.[17]

Table 4: Predicted Major Mass Spectrometry Fragments
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m/z Proposed Fragment Ion Rationale

137/139 [C₇H₄ClN]⁺ (M⁺/M+2)
Molecular ion peak and its

chlorine isotope peak.

110 [C₆H₄N]⁺
Loss of HCN from the pyridine

ring.

102 [C₇H₄N]⁺ Loss of a chlorine radical (•Cl).

75 [C₅H₃]⁺

Further fragmentation,

potentially from the loss of Cl

and HCN.

Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are

recommended.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve ~5-10 mg of 2-Chloro-6-ethynylpyridine in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2

seconds, and 16 scans.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum with a 45° pulse angle, a

relaxation delay of 2-5 seconds, and accumulate at least 1024 scans for adequate signal-to-

noise.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00

ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
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IR Spectroscopy Protocol
Method: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer for

rapid, solvent-free analysis.

Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical

step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and

apply pressure to ensure good contact.

Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Data Processing: The software will automatically ratio the sample scan against the

background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard

non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C and

ramping to 280°C at 10°C/min to ensure proper elution.

MS Ionization: Use standard Electron Ionization (EI) at 70 eV. This standardized energy

ensures that the resulting fragmentation patterns are reproducible and comparable to library

spectra.[15]

MS Analysis: Scan a mass range from m/z 40 to 400.

Data Interpretation: Analyze the resulting total ion chromatogram to identify the peak

corresponding to the compound. Examine the mass spectrum of this peak to identify the

molecular ion, the M+2 isotope pattern, and the key fragment ions.

Integrated Analytical Workflow
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The confirmation of the structure and purity of 2-Chloro-6-ethynylpyridine is not reliant on a

single technique but on the convergence of evidence from multiple analyses. The workflow

below illustrates this synergistic relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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